molecular formula C9H15FN3O13P3 B14069141 [[(2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-4-fluoro-3-hydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate

[[(2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-4-fluoro-3-hydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate

Cat. No.: B14069141
M. Wt: 485.15 g/mol
InChI Key: YKEIUAOIVAXJRI-UHFFFAOYSA-N
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Description

The compound [[2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-4-fluoro-3-hydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate is a complex organic molecule with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a fluorine atom, and multiple hydroxyl and phosphate groups. These structural features contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-4-fluoro-3-hydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2).

    Hydroxylation: Hydroxyl groups are introduced through oxidation reactions using reagents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of catalysts can be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[[2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-4-fluoro-3-hydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate: undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert carbonyl groups to hydroxyl groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

    Phosphorylation and Dephosphorylation: The phosphate groups can be added or removed under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), osmium tetroxide (OsO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols

    Phosphorylation: Phosphorus oxychloride (POCl3), phosphoric acid derivatives

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

[[2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-4-fluoro-3-hydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [[2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-4-fluoro-3-hydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom and phosphate groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Fluoro-2’-deoxycytidine-5’-triphosphate
  • 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-D-cytidine
  • 5- (4-AMINO-2-OXOPYRIMIDIN-1 (2H)-YL)-4-HYDROXY-2- (HYDROXYMETHYL)TETRAHYDROFURAN-3-YL DIHYDROGEN PHOSPHATE

Uniqueness

The uniqueness of [[2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-4-fluoro-3-hydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom, in particular, enhances its stability and binding properties compared to similar compounds.

Properties

Molecular Formula

C9H15FN3O13P3

Molecular Weight

485.15 g/mol

IUPAC Name

[[5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H15FN3O13P3/c10-6-7(14)4(24-8(6)13-2-1-5(11)12-9(13)15)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,14H,3H2,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)

InChI Key

YKEIUAOIVAXJRI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F

Origin of Product

United States

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